molecular formula C7H16N8O4 B12811163 1,1,3,3-Propanetetracarbohydrazide CAS No. 5395-02-8

1,1,3,3-Propanetetracarbohydrazide

Cat. No.: B12811163
CAS No.: 5395-02-8
M. Wt: 276.25 g/mol
InChI Key: HRMKYDUBDWPOFI-UHFFFAOYSA-N
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Description

1,1,3,3-Propanetetracarbohydrazide is a chemical compound with the molecular formula C7H16N4O4. It is a derivative of hydrazine and is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its four hydrazide groups attached to a propane backbone, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Propanetetracarbohydrazide can be synthesized through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C7H16O4+4N2H4C7H16N4O4+4CH3OH\text{C7H16O4} + 4 \text{N2H4} \rightarrow \text{C7H16N4O4} + 4 \text{CH3OH} C7H16O4+4N2H4→C7H16N4O4+4CH3OH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Propanetetracarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and nitrogen-containing byproducts.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

1,1,3,3-Propanetetracarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Propanetetracarbohydrazide involves its ability to form stable complexes with various substrates. The hydrazide groups can interact with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These interactions are crucial in its applications as a cross-linking agent and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethoxypropane: A precursor in the synthesis of 1,1,3,3-Propanetetracarbohydrazide.

    1,3-Propanediol: Another propane derivative with different functional groups.

    Hydrazine: The parent compound of hydrazides.

Uniqueness

This compound is unique due to its four hydrazide groups, which provide multiple sites for chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in various scientific applications.

Properties

CAS No.

5395-02-8

Molecular Formula

C7H16N8O4

Molecular Weight

276.25 g/mol

IUPAC Name

propane-1,1,3,3-tetracarbohydrazide

InChI

InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)

InChI Key

HRMKYDUBDWPOFI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN

Origin of Product

United States

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